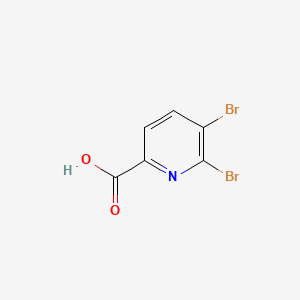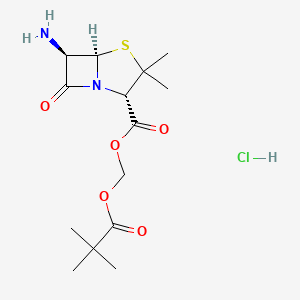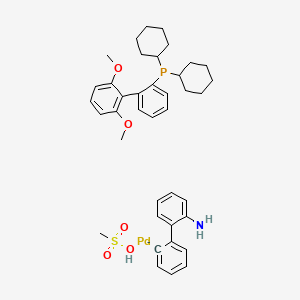
(R)-Pyrrolidine-3-carboxamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Pyrrolidine-3-carboxamide hydrochloride (P-3-CH) is a compound derived from the amino acid pyrrolidine and is widely used in scientific research. P-3-CH is a chiral compound and can exist in two forms, (R)-P-3-CH and (S)-P-3-CH, which have different properties. P-3-CH is a versatile compound and has been used in a wide range of research applications, including its use as a chiral catalyst and in the synthesis of various organic compounds.
Scientific Research Applications
Stereochemistry and Pharmacological Profile
- The stereochemistry of phenylpiracetam and its derivatives, based on the pyrrolidin-2-one pharmacophore, demonstrates a significant impact on their pharmacological profiles. Enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its methyl derivative show enhanced pharmacological activities, justifying the necessity for drug substance purification from less active enantiomers. This suggests a direct relationship between the configuration of stereocenters and biological properties, highlighting the importance of stereochemistry in designing effective central nervous system agents (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
- Pyrrolidine and its derivatives play a crucial role in medicinal chemistry due to their versatility and biological activity. Their sp^3-hybridization and non-planarity offer a unique pharmacophore space for target selectivity. This review explores various synthetic strategies for pyrrolidine-based compounds, emphasizing their influence on biological activity and the importance of stereoisomers in drug design. The adaptability of the pyrrolidine scaffold in creating compounds with diverse biological profiles is evident, making it a valuable tool in the discovery of new therapeutics (Li Petri et al., 2021).
Role in Plant Defense
- Pyrroline-5-carboxylate (P5C) metabolism, related to proline and pyrrolidine pathways, plays a significant role in plant defense against pathogens. This mechanism involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death. The insights into P5C's role in mitochondrial defense responses against bacterial pathogens in plants like Nicotiana benthamiana and Arabidopsis thaliana shed light on the intricate relationship between amino acid metabolism and plant immunity (Qamar et al., 2015).
Matrix Metalloproteinase Inhibitors
- Pyrrolidine scaffold-based compounds have emerged as potent inhibitors of matrix metalloproteinases (MMPs), which are crucial for various physiological and pathological processes. These inhibitors, characterized by their sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against specific MMP subclasses. This highlights the pyrrolidine ring's efficacy as a scaffold for designing MMP inhibitors, with significant implications for developing therapeutics for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
properties
IUPAC Name |
(3R)-pyrrolidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273577-42-6 |
Source


|
| Record name | (R)-Pyrrolidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)




![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)



